molecular formula C28H23N3O3S2 B5063838 2-{3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-[(furan-2-YL)methyl]-1,2,3,4-tetrahydroquinazolin-4-one

2-{3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-[(furan-2-YL)methyl]-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B5063838
M. Wt: 513.6 g/mol
InChI Key: AIRUWUSKOAAXNA-UHFFFAOYSA-N
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Description

2-{3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-[(furan-2-YL)methyl]-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining benzothiazole, furan, and quinazolinone moieties, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-[(furan-2-YL)methyl]-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative through the reaction of 2-aminothiophenol with carbon disulfide and a suitable base.

    Coupling with Methoxyphenyl Group: The benzothiazole derivative is then coupled with a methoxyphenyl group using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of Quinazolinone Core: The intermediate product is then reacted with anthranilic acid to form the quinazolinone core.

    Introduction of Furan Moiety: Finally, the furan moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-[(furan-2-YL)methyl]-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or furan moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-[(furan-2-YL)methyl]-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-[(furan-2-YL)methyl]-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors or other proteins. The exact mechanism can vary depending on the specific biological context and the target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-[(furan-2-YL)methyl]-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its combination of benzothiazole, furan, and quinazolinone moieties, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

2-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O3S2/c1-33-24-13-12-18(15-19(24)17-35-28-30-23-10-4-5-11-25(23)36-28)26-29-22-9-3-2-8-21(22)27(32)31(26)16-20-7-6-14-34-20/h2-15,26,29H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRUWUSKOAAXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)CSC5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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